6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
CAS No.:
Cat. No.: VC17970703
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one -](/images/structure/VC17970703.png)
Specification
Molecular Formula | C13H14N2O |
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Molecular Weight | 214.26 g/mol |
IUPAC Name | 3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Standard InChI | InChI=1S/C13H14N2O/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8,14H2 |
Standard InChI Key | OQEZGPXURARDCU-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The base compound, 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . Its hydrochloride salt, documented under PubChem CID 119106465, adopts the formula C₁₃H₁₅ClN₂O with a molecular weight of 250.72 g/mol . The IUPAC name for the parent compound is 3-(aminomethyl)-1-azatricyclo[7.3.1.0⁵,¹³]trideca-3,5(13),6,8-tetraen-2-one, reflecting its tricyclic framework .
Table 1: Key Chemical Identifiers
Structural Features
The molecule comprises a pyrido[3,2,1-ij]quinolin-5-one core, a tricyclic system merging pyridine and quinoline moieties. The aminomethyl group (-CH₂NH₂) at position 6 introduces a basic nitrogen, while the ketone at position 5 contributes to hydrogen-bonding interactions. X-ray crystallography data are unavailable, but computational models predict a planar quinoline ring fused to a partially saturated pyridine ring, constrained by the bicyclic dihydro structure .
Synthesis and Derivative Formation
Hydrochloride Salt Preparation
The hydrochloride salt is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with enhanced solubility in polar solvents .
Pharmacological and Biological Properties
Inferred Mechanisms of Action
Though direct studies are scarce, structural analogs within the pyridoquinoline class exhibit diuretic and antihypertensive activities. For example:
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Aldosterone Synthase Inhibition: Pyridoquinolines with electron-withdrawing substituents inhibit CYP11B2, a key enzyme in aldosterone biosynthesis .
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Toll-like Receptor (TLR) Modulation: The aminomethyl group may facilitate interactions with TLR2, implicated in inflammatory responses .
Predicted ADME Profiles
Computational models (e.g., SwissADME) predict moderate bioavailability (LogP ≈ 2.1) and blood-brain barrier permeability due to the compound’s lipophilic tricyclic core and polar functional groups .
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